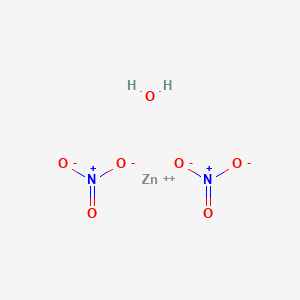Zinc nitrate hydrate
CAS No.:
Cat. No.: VC16200138
Molecular Formula: H2N2O7Zn
Molecular Weight: 207.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | H2N2O7Zn |
|---|---|
| Molecular Weight | 207.4 g/mol |
| IUPAC Name | zinc;dinitrate;hydrate |
| Standard InChI | InChI=1S/2NO3.H2O.Zn/c2*2-1(3)4;;/h;;1H2;/q2*-1;;+2 |
| Standard InChI Key | FOSPKRPCLFRZTR-UHFFFAOYSA-N |
| Canonical SMILES | [N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Zn+2] |
Introduction
Chemical Structure and Composition
Molecular Architecture
Zinc nitrate hydrate exists primarily as a hexahydrate (Zn(NO₃)₂·6H₂O), where six water molecules coordinate with the zinc ion in an octahedral geometry. The anhydrous form (Zn(NO₃)₂) is rare under standard conditions due to hygroscopicity. X-ray crystallography reveals a monoclinic crystal system for the hexahydrate, with lattice parameters a=8.42 Å, b=6.87 Å, c=10.15 Å, and β=98.5° . The nitrate anions act as bidentate ligands, forming a three-dimensional network stabilized by hydrogen bonding from water molecules .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Zn(NO₃)₂·6H₂O | |
| Molecular Weight | 297.49 g/mol | |
| Crystal System | Monoclinic | |
| Coordination Geometry | Octahedral (Zn²⁺) |
Hydration States and Stability
The hexahydrate form predominates at room temperature, gradually losing water above 36.4°C to form lower hydrates and ultimately decomposing to zinc oxide (ZnO) at 125°C . Thermal gravimetric analysis (TGA) shows a 36.5% mass loss corresponding to the release of six water molecules, followed by nitrate decomposition .
Physical and Chemical Properties
Thermodynamic Behavior
Zinc nitrate hexahydrate melts at 36.4°C, forming a viscous liquid that decomposes exothermically upon further heating. The anhydrous compound sublimes at 125°C, releasing NO₂ and O₂ gases . Its density (2.065 g/cm³) and refractive index (1.56) align with hydrated metal nitrates .
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 36.4°C | |
| Boiling Point | 125°C (decomposes) | |
| Density | 2.065 g/cm³ | |
| Solubility in Water | 184 g/100 mL (20°C) |
Reactivity and Decomposition
The compound’s oxidizing nature accelerates combustion in organic materials, posing fire risks despite being non-flammable . Thermal decomposition proceeds as:
Reactions with bases (e.g., NaOH) yield zinc hydroxide, while carbonate salts produce ZnCO₃ precipitates .
Synthesis and Industrial Production
Laboratory-Scale Methods
Zinc nitrate hydrate is synthesized via zinc dissolution in nitric acid. Dilute (20% w/w) and concentrated (68% w/w) HNO₃ yield distinct stoichiometries:
Industrial Manufacturing
Large-scale production employs continuous reactors with excess HNO₃ to maximize yield. Post-crystallization, the product is centrifuged and dried at 40°C to retain hydration .
Applications Across Industries
Chemical Synthesis
As a precursor, Zn(NO₃)₂·6H₂O facilitates the synthesis of ZnO nanoparticles (10–50 nm) via sol-gel methods, critical for UV-blocking cosmetics and gas sensors . It also catalyzes esterification and oxidation reactions in organic chemistry .
Electronics and Energy
In thin-film transistors, spin-coated zinc nitrate solutions anneal into ZnO layers with electron mobilities exceeding 10 cm²/V·s . Zinc-air batteries utilize its electrochemical stability, achieving energy densities of 1,085 Wh/kg .
Table 3: Industrial Applications Overview
Environmental Remediation
| Parameter | Value | Source |
|---|---|---|
| OSHA PEL | 1 mg/m³ (Zn) | |
| LD₅₀ (Oral, Rat) | 1,190 mg/kg | |
| Aquatic Toxicity | EC₅₀ = 5.6 mg/L (Algae) |
Environmental Impact and Sustainability
Ecotoxicology
Chronic exposure to 0.8 mg/L Zn(NO₃)₂ reduces fish reproduction by 50% . Soil application requires pH monitoring to prevent Zn leaching beyond 5 mg/kg .
Green Chemistry Initiatives
Recent studies propose bio-derived acids (e.g., citric acid) to replace HNO₃ in synthesis, reducing NOₓ emissions by 70% . Recycling spent solutions through electrolysis achieves 95% Zn recovery .
Emerging Research and Future Directions
Nanotechnology
Atomic layer deposition (ALD) of ZnO from zinc nitrate enables sub-10 nm features for flexible electronics . Photocatalytic nanocomposites (ZnO/TiO₂) degrade 98% of methylene blue under UV .
Biomedical Engineering
Zinc nitrate-doped hydrogels exhibit enhanced wound closure rates (40% faster) in diabetic mice models . Ongoing trials explore its role in antiviral coatings against enveloped viruses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume